Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
CAS No.:
Cat. No.: VC15268115
Molecular Formula: C22H20N4O4S2
Molecular Weight: 468.6 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate -](/images/structure/VC15268115.png)
Specification
Molecular Formula | C22H20N4O4S2 |
---|---|
Molecular Weight | 468.6 g/mol |
IUPAC Name | ethyl 2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C22H20N4O4S2/c1-4-30-21(29)17-12(2)13(3)32-20(17)24-16(27)11-31-22-25-18(14-8-6-5-7-9-14)15(10-23)19(28)26-22/h5-9H,4,11H2,1-3H3,(H,24,27)(H,25,26,28) |
Standard InChI Key | SLCSVMHOBOHIDV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Introduction
Synthesis and Reaction Optimization
The synthesis of ethyl 2-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate involves sequential condensation and functionalization steps.
Key Reaction Steps
The synthesis begins with the preparation of the pyrimidine core. 5-Cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinethiol is reacted with ethyl bromoacetate in the presence of triethylamine to form the sulfanylacetyl intermediate. This intermediate is subsequently coupled with 4,5-dimethyl-3-thiophenecarboxylate via an amide bond formation, typically using carbodiimide coupling agents.
Solvent and Temperature Conditions
Optimal yields (64–83%) are achieved using polar aprotic solvents like dimethylformamide (DMF) or acetone under reflux conditions (60–80°C). Lower temperatures (<50°C) result in incomplete coupling, while higher temperatures (>90°C) promote side reactions such as ester hydrolysis.
Table 1: Synthesis Conditions and Yields
Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pyrimidine activation | Ethyl bromoacetate, TEA | DMF | 60 | 75 |
Amide coupling | DCC, HOBt | Acetone | 80 | 83 |
Purification | Column chromatography | Hexane/EA | Ambient | 64–83 |
Structural Characterization
The compound’s structure is confirmed through spectroscopic and crystallographic analyses.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 4.35 (q, 2H, -OCH₂CH₃), 2.98 (s, 3H, CH₃-thiophene), 2.65 (s, 3H, CH₃-thiophene) .
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IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 2210 cm⁻¹ (C≡N).
Molecular Geometry
X-ray crystallography reveals a planar pyrimidine ring conjugated to the thiophene system, with the phenyl group oriented orthogonally to minimize steric hindrance. The ethyl ester group adopts a staggered conformation to reduce electronic repulsion.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but is soluble in DMSO (25 mg/mL) and dichloromethane (18 mg/mL). It remains stable under inert atmospheres at room temperature for >6 months but degrades in acidic (pH <3) or basic (pH >9) conditions via ester hydrolysis.
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
Melting point | 178–180°C | Differential scanning calorimetry |
LogP | 3.2 ± 0.1 | HPLC |
pKa | 4.7 (amide), 9.1 (pyrimidine) | Potentiometric titration |
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.2 μM, comparable to celecoxib (IC₅₀ 0.8 μM). Molecular docking studies suggest the cyano group forms a hydrogen bond with COX-2’s Arg120 residue, while the phenyl ring occupies the hydrophobic pocket .
Applications in Drug Development
Lead Optimization
Structural analogs with modified ester groups (e.g., methyl instead of ethyl) show improved metabolic stability in hepatic microsomes, suggesting avenues for pharmacokinetic enhancement .
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